molecular formula C9H20ClNO B13578920 {1-[(Dimethylamino)methyl]cyclopentyl}methanolhydrochloride

{1-[(Dimethylamino)methyl]cyclopentyl}methanolhydrochloride

Katalognummer: B13578920
Molekulargewicht: 193.71 g/mol
InChI-Schlüssel: FXFMXUMPVJASOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{1-[(Dimethylamino)methyl]cyclopentyl}methanolhydrochloride is a chemical compound with the molecular formula C9H20ClNO. It is known for its unique properties and diverse reactivity, making it valuable for studying biological processes and developing innovative solutions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(Dimethylamino)methyl]cyclopentyl}methanolhydrochloride typically involves the reaction of cyclopentylmethanol with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants, precise control of reaction parameters, and efficient separation and purification techniques to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

{1-[(Dimethylamino)methyl]cyclopentyl}methanolhydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

{1-[(Dimethylamino)methyl]cyclopentyl}methanolhydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of complex molecules.

    Biology: Employed in the study of biological processes and interactions due to its unique reactivity.

    Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of various chemicals and materials, contributing to advancements in industrial processes.

Wirkmechanismus

The mechanism of action of {1-[(Dimethylamino)methyl]cyclopentyl}methanolhydrochloride involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The compound’s structure allows it to interact with multiple targets, making it a versatile tool in research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • {1-[(Dimethylamino)methyl]cyclohexyl}methanolhydrochloride
  • {1-[(Dimethylamino)methyl]cyclopropyl}methanolhydrochloride
  • {1-[(Dimethylamino)methyl]cyclobutyl}methanolhydrochloride

Uniqueness

{1-[(Dimethylamino)methyl]cyclopentyl}methanolhydrochloride stands out due to its unique cyclopentyl ring structure, which imparts distinct reactivity and stability compared to its analogs. This uniqueness makes it particularly valuable in specific research applications and industrial processes .

Eigenschaften

Molekularformel

C9H20ClNO

Molekulargewicht

193.71 g/mol

IUPAC-Name

[1-[(dimethylamino)methyl]cyclopentyl]methanol;hydrochloride

InChI

InChI=1S/C9H19NO.ClH/c1-10(2)7-9(8-11)5-3-4-6-9;/h11H,3-8H2,1-2H3;1H

InChI-Schlüssel

FXFMXUMPVJASOY-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CC1(CCCC1)CO.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.